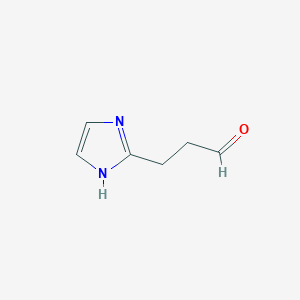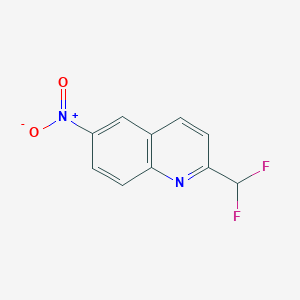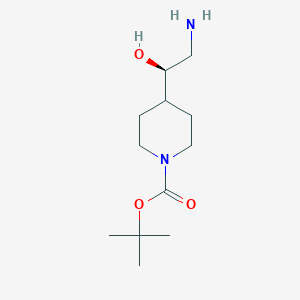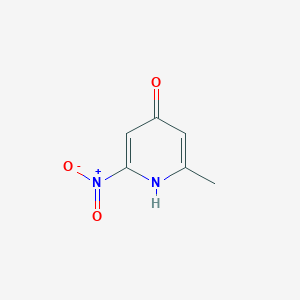
2-methyl-6-nitro-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-nitro-1H-pyridin-4-one is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-1H-pyridin-4-one typically involves the nitration of 2-methylpyridin-4-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 6-position. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous reagents and improves overall safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-6-nitro-1H-pyridin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-methyl-6-amino-1H-pyridin-4-one.
Substitution: Various substituted pyridin-4-one derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-6-nitro-1H-pyridin-4-one.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-nitro-1H-pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-6-nitro-1H-pyridin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist, interfering with biological pathways to exert its effects. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-nitropyridine: Similar structure but lacks the hydroxyl group at the 4-position.
6-nitro-1H-pyridin-4-one: Similar structure but lacks the methyl group at the 2-position.
2-methyl-6-amino-1H-pyridin-4-one: Similar structure but has an amino group instead of a nitro group at the 6-position.
Uniqueness
2-methyl-6-nitro-1H-pyridin-4-one is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile for various chemical reactions and applications. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing its interaction with other molecules.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-methyl-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(9)3-6(7-4)8(10)11/h2-3H,1H3,(H,7,9) |
InChI-Schlüssel |
RFHNYZOOBNAKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


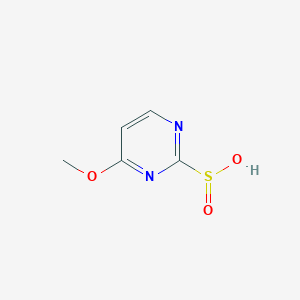
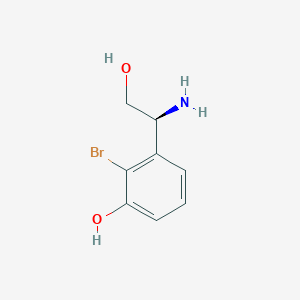
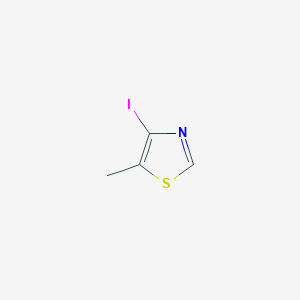
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
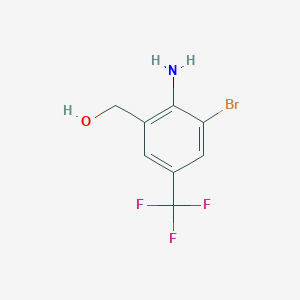


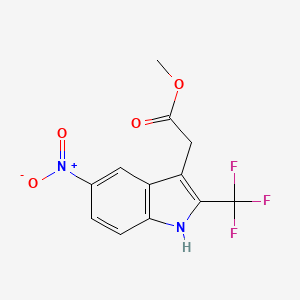
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)

